2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
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Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an organic compound that features a boronic ester group attached to a nicotinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves a multi-step process. One common method includes the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield different derivatives depending on the reducing agent used.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or other biological effects. The specific pathways involved depend on the target molecule and the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile include:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
These compounds share the boronic ester group but differ in their core structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of the nicotinonitrile moiety with the boronic ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-9-10(7-15)6-11(8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 |
InChI Key |
CEEZOVNEGQGXIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C#N |
Origin of Product |
United States |
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